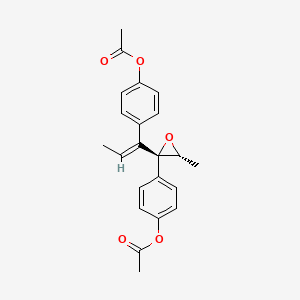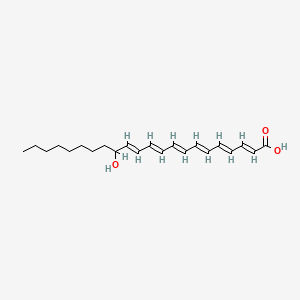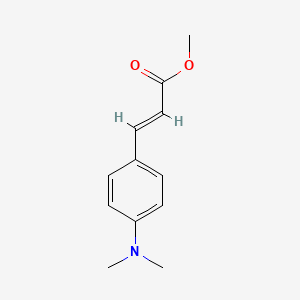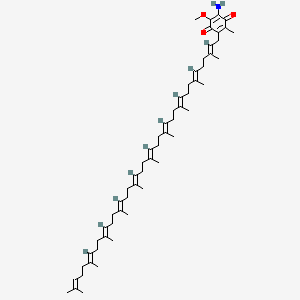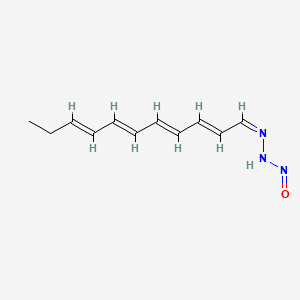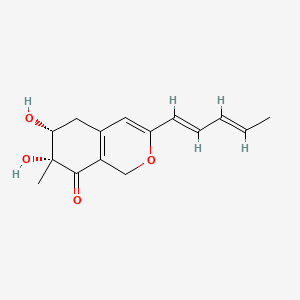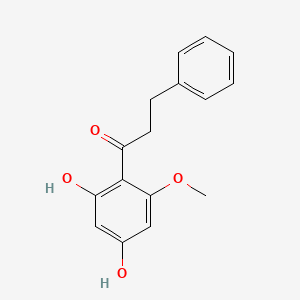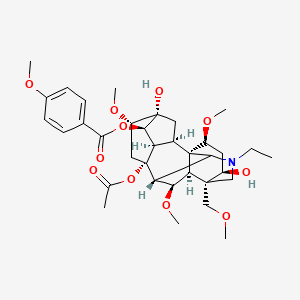
Yunaconitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yunaconitine is a diterpenoid alkaloid isolated from several species of the Aconitum genus, which belongs to the Ranunculaceae family . These plants have been historically used in traditional Chinese medicine for their medicinal properties, including promoting cardiovascular health, anti-inflammatory, and anti-tumor benefits . This compound is known for its potent biological activities and significant toxicity .
Preparation Methods
Yunaconitine can be synthesized through a series of chemical reactions. One notable method involves the partial synthesis of crassicauline A from this compound . The process includes two main steps:
Dehydration Reaction: this compound is treated with thionyl chloride to produce dehydrothis compound.
Hydrogen Reduction: Dehydrothis compound is then subjected to hydrogen reduction to yield crassicauline A.
This method is preferred for its simplicity, cost-effectiveness, and higher yield compared to other methods .
Chemical Reactions Analysis
Yunaconitine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dehydrothis compound.
Reduction: Hydrogen reduction of dehydrothis compound yields crassicauline A.
Substitution: The compound can undergo substitution reactions, such as the replacement of the hydroxyl group at C-3 with other functional groups.
Common reagents used in these reactions include thionyl chloride for dehydration and hydrogen gas for reduction . The major products formed from these reactions are dehydrothis compound and crassicauline A .
Scientific Research Applications
Yunaconitine has several scientific research applications:
Mechanism of Action
Yunaconitine exerts its effects primarily by interacting with voltage-gated sodium channels. It binds to these channels and activates a permanent influx of sodium ions through cell membranes . This mechanism underlies its toxic, analgesic, and arrhythmogenic effects .
Comparison with Similar Compounds
Yunaconitine is structurally similar to other diterpenoid alkaloids, such as aconitine, neoaconitine, and hypoaconitine . it is unique due to the presence of a hydroxyl group at C-3, which distinguishes it from crassicauline A . This structural difference contributes to its distinct pharmacological properties and toxicity profile .
Similar compounds include:
- Aconitine
- Neoaconitine
- Hypoaconitine
- Crassicauline A
This compound’s unique structure and potent biological activities make it a compound of significant interest in scientific research and pharmaceutical development.
Properties
Molecular Formula |
C35H49NO11 |
|---|---|
Molecular Weight |
659.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5S,6S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3/t21-,22-,23+,24+,25-,26+,27+,28-,29?,30-,32+,33+,34-,35+/m1/s1 |
InChI Key |
LLEMSCWAKNQHHA-SQJQOUDQSA-N |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |
Synonyms |
isoaconitine yunaconitine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


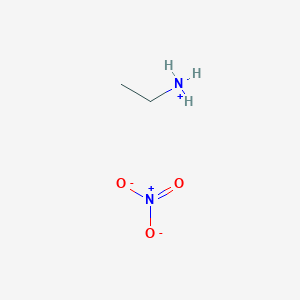
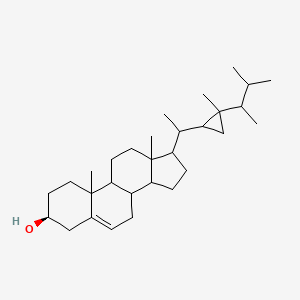
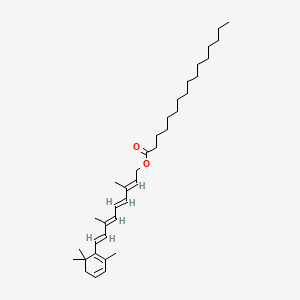
![6-[(1R,5R)-5-[(E,3S)-3-hydroxy-4,4-dimethyloct-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]sulfanylhexanoic acid](/img/structure/B1236322.png)

